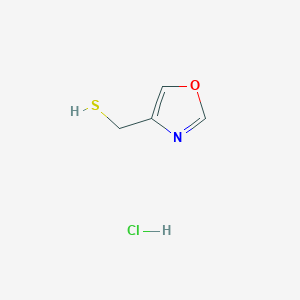

![molecular formula C23H24ClN5OS B2528274 2-[[4-benzyl-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide CAS No. 757216-13-0](/img/structure/B2528274.png)

2-[[4-benzyl-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves a multi-step process starting with 4-chlorophenoxyacetic acid as the precursor. The initial step is the esterification of this acid, followed by treatment with hydrazine hydrate to yield an acetohydrazide intermediate. Subsequent ring closure with carbon disulfide and alcoholic potassium hydroxide produces a 1,3,4-oxadiazole-2-thiol core. The final step is the substitution at the thiol position with N-substituted-2-bromoacetamides, resulting in a variety of N-substituted oxadiazole derivatives. These compounds were confirmed by IR, 1H-NMR, and EI-MS spectral analysis and showed potential as antibacterial agents and moderate α-chymotrypsin enzyme inhibitors .

Molecular Structure Analysis

The molecular structure of N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide was characterized using vibrational spectroscopy and density functional theory (DFT) calculations. The optimized geometry indicated a non-planar arrangement between the phenyl and pyrimidine rings. The study also explored the stereo-electronic interactions that contribute to the molecule's stability, as confirmed by natural bond orbital (NBO) analysis. The presence of strong stable hydrogen-bonded N-H···N intermolecular interactions and weaker intramolecular interactions such as C-H···O and N-H···O were revealed through NBO analysis .

Chemical Reactions Analysis

The research does not provide explicit details on the chemical reactions of the specific compound "2-[[4-benzyl-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide." However, the synthesis process of related compounds suggests that the reactions involve esterification, hydrazinolysis, ring closure, and thiol substitution reactions. These reactions are crucial for creating the desired oxadiazole derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds synthesized in the first study were not explicitly detailed. However, the antibacterial potential was highlighted, with one compound showing remarkable activity against various bacterial strains. The vibrational spectroscopic signatures of the compound studied in the second paper were obtained through Raman and Fourier transform infrared spectroscopy, which were compared with ab initio calculations. The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, were investigated, and in-silico docking indicated inhibition activity against a virus .

Applications De Recherche Scientifique

Synthesis Techniques and Applications

Intramolecular Cyclization

Research by Savchenko et al. (2020) explores the synthesis of pyridin-2(1H)-ones through intramolecular cyclization, which is relevant for creating derivatives of complex acetamides like the one . These derivatives have been studied for various functional applications, including bromination and nitration which could suggest their potential in further chemical modifications and applications in medicinal chemistry Savchenko et al., 2020.

Antitumor Activity

Albratty et al. (2017) discuss the synthesis and investigation of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, indicating a methodological approach to developing compounds with potential antitumor activity. This suggests that derivatives of the specified acetamide could be explored for similar biological activities Albratty et al., 2017.

Antiviral and Virucidal Activity

A study by Wujec et al. (2011) on the synthesis of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives showcases the evaluation of antiviral and virucidal activities, indicating potential applications of such compounds in virology and pharmaceutical development Wujec et al., 2011.

Molecular Studies and Applications

Spectroscopic and Quantum Mechanical Studies

Research by Mary et al. (2020) involves spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs, highlighting the use of such compounds in understanding ligand-protein interactions and their efficiency in dye-sensitized solar cells (DSSCs). This could imply potential applications in biochemical research and renewable energy technologies Mary et al., 2020.

Crystal Structures and Interactions

Studies on the crystal structures of related acetamide compounds provide insights into their molecular conformation and intramolecular interactions, which are essential for understanding their reactivity and potential applications in drug design and material science Subasri et al., 2016.

Propriétés

IUPAC Name |

2-[[4-benzyl-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN5OS/c1-16(2)23(3,15-25)26-20(30)14-31-22-28-27-21(18-11-7-8-12-19(18)24)29(22)13-17-9-5-4-6-10-17/h4-12,16H,13-14H2,1-3H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTNFDRSJBRQSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C#N)NC(=O)CSC1=NN=C(N1CC2=CC=CC=C2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[4-benzyl-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-methylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2528193.png)

![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2528195.png)

![4-Bromo-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol](/img/structure/B2528200.png)

![N-(2,5-dimethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2528202.png)

![1-(3,4-dimethylphenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2528203.png)

![1-((4-chlorobenzyl)thio)-N-cyclopentyl-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2528207.png)

![6-Bromo-7-fluoro-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2528208.png)

![N-(6-Oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)prop-2-enamide](/img/structure/B2528209.png)

![Ethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2528210.png)